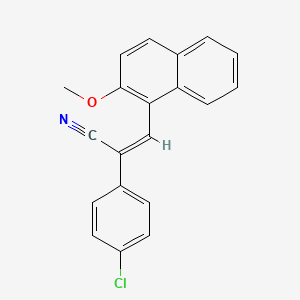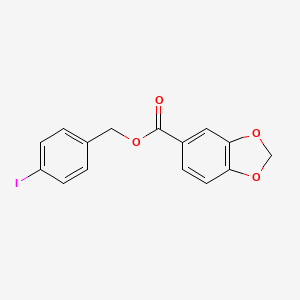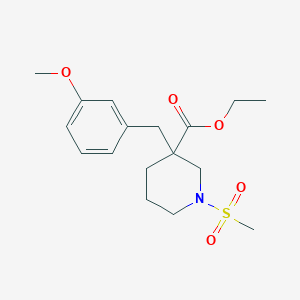![molecular formula C18H14N2O3 B4106267 (2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4106267.png)
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile
Vue d'ensemble
Description
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is an organic compound that features both allyloxy and nitrophenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with 4-allyloxybenzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the desired acrylonitrile compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying the interactions of nitro and allyloxy groups with biological molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the allyloxy group can undergo nucleophilic attacks. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitrophenylacrylonitrile: Lacks the allyloxy group, making it less versatile in certain reactions.
4-allyloxybenzaldehyde: Lacks the nitro group, limiting its redox activity.
4-nitrobenzaldehyde: Lacks both the allyloxy and acrylonitrile groups, reducing its applicability in complex syntheses.
Uniqueness
(2E)-2-(4-nitrophenyl)-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enenitrile is unique due to the presence of both allyloxy and nitrophenyl groups, which provide a combination of reactivity and functionality not found in simpler compounds. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propriétés
IUPAC Name |
(E)-2-(4-nitrophenyl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-2-11-23-18-9-3-14(4-10-18)12-16(13-19)15-5-7-17(8-6-15)20(21)22/h2-10,12H,1,11H2/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLVQTITBKDCJX-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4106219.png)
![N-(2-methoxyethyl)-2-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B4106236.png)
![7-(2-chloro-6-fluorophenyl)-5-(2-chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4106239.png)

![4-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4106248.png)
![4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4106254.png)
![2-[4-(2,6-Dimethylmorpholine-4-carbothioyl)-2-ethoxy-6-iodophenoxy]-1-pyrrolidin-1-ylethanone](/img/structure/B4106260.png)
![2-{2-chloro-4-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4106272.png)
![N-{4-[(sec-butylamino)sulfonyl]phenyl}propanamide](/img/structure/B4106274.png)
